
1-(Difluoromethyl)naphthalene-2-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)naphthalene-2-carboxaldehyde is a chemical compound with the molecular formula C12H8F2O. It is characterized by the presence of a difluoromethyl group attached to the naphthalene ring, specifically at the second position, and an aldehyde group at the first position.
Preparation Methods
The synthesis of 1-(Difluoromethyl)naphthalene-2-carboxaldehyde can be achieved through several synthetic routes. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto the naphthalene ring. This process typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild reaction conditions .
In an industrial setting, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .
Chemical Reactions Analysis
1-(Difluoromethyl)naphthalene-2-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(Difluoromethyl)naphthalene-2-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(Difluoromethyl)naphthalene-2-carboxaldehyde exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activities and functions .
Comparison with Similar Compounds
1-(Difluoromethyl)naphthalene-2-carboxaldehyde can be compared with other similar compounds, such as:
1-(Trifluoromethyl)naphthalene-2-carboxaldehyde: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and stability.
1-(Chloromethyl)naphthalene-2-carboxaldehyde: The presence of a chloromethyl group introduces different chemical properties and reactivity patterns.
1-(Methyl)naphthalene-2-carboxaldehyde: The methyl group provides a simpler structure with different reactivity compared to the difluoromethyl group.
Properties
Molecular Formula |
C12H8F2O |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
1-(difluoromethyl)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H8F2O/c13-12(14)11-9(7-15)6-5-8-3-1-2-4-10(8)11/h1-7,12H |
InChI Key |
FHVCGPRQBMXLNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


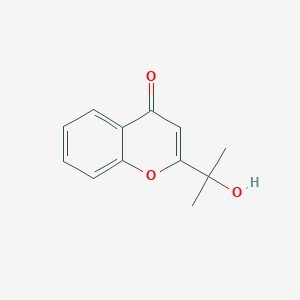
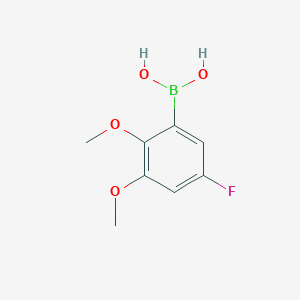
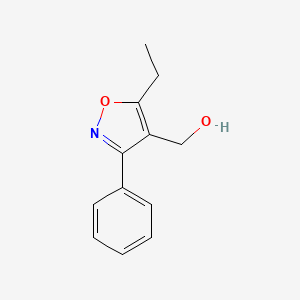
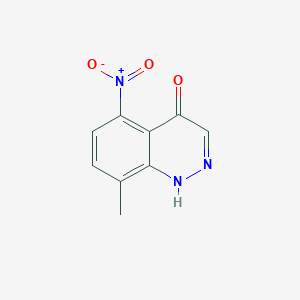
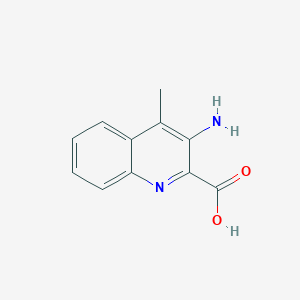
![6-Fluoro-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11898655.png)
![Butanenitrile, 3,3-dimethyl-2-[[(trimethylsilyl)oxy]amino]-](/img/structure/B11898660.png)
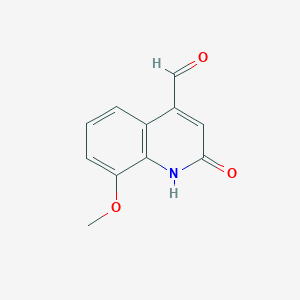
![2-Chloro-5H-indeno[1,2-d]pyrimidine](/img/structure/B11898677.png)
![Benzenamine, N-[3-(trimethylsilyl)-2-propynylidene]-](/img/structure/B11898682.png)

![2-(Propylsulfonyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B11898691.png)


